![molecular formula C12H12Cl2O3 B1327903 Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate CAS No. 898777-95-2](/img/structure/B1327903.png)
Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate, also known as EDB, is a chemical compound used in a variety of scientific research applications. It is a derivative of the phenylacetic acid family, and its chemical structure consists of a butyric acid group, a phenyl group, and two chlorine atoms. EDB is a colorless solid at room temperature and has a pungent odor. It is soluble in water and is used in a variety of laboratory experiments due to its unique properties.
Scientific Research Applications
Synthesis and Intermediate Applications
- Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an analogue of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate, is synthesized as an intermediate for the anti-obesity agent rimonabant. This synthesis involves enamination and condensation processes (Hao Zhi-hui, 2007).
- A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates are synthesized from cyclocondensation reactions, showing the versatility of ethyl 4-oxobutyrate derivatives in chemical synthesis (Machado et al., 2011).
Biotechnological Applications
- Ethyl 4-oxobutyrate-2-14C, related to ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate, is used in biotechnological research, such as in the study of gamma-butyrolactone biosynthesis in film sherry production (Fagan et al., 1981).
Catalysis and Asymmetric Synthesis
- The compound has applications in enantioselective hydrogenation, illustrating its role in asymmetric synthesis and catalysis (Starodubtseva et al., 2004).
Medicinal Chemistry and Antimicrobial Applications
- Ethyl 4-chloro-3-oxobutyrate, a structurally similar compound, is used in the synthesis of medicinal and antimicrobial compounds, demonstrating the pharmaceutical relevance of ethyl 4-oxobutyrate derivatives (Kucukguzel et al., 1999).
Organic Photovoltaic Research
- Derivatives of ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate are studied in the field of organic photovoltaics, highlighting its potential in renewable energy technologies (Zeyada et al., 2016).
Mechanism of Action
Mode of Action
Compounds with similar structures have been used in the synthesis of carbon quantum dots (cqds), which have applications in various fields .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds, such as 2,4-dichlorophenoxyacetic acid, have been found to be rapidly hydrolyzed in soil and water, suggesting potential bioavailability .
Result of Action
Similar compounds have shown significant radical scavenging potential, indicating potential antioxidant activity .
properties
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQWWFOXDFKXPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645745 |
Source
|
Record name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate | |
CAS RN |
898777-95-2 |
Source
|
Record name | Ethyl 2,4-dichloro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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